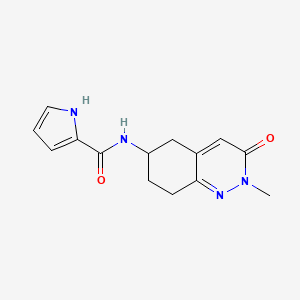

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-18-13(19)8-9-7-10(4-5-11(9)17-18)16-14(20)12-3-2-6-15-12/h2-3,6,8,10,15H,4-5,7H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWYIVOUXDONOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cinnolinone intermediate, which is then coupled with a pyrrole derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features:

- Core Scaffold: The compound shares the 1H-pyrrole-2-carboxamide core with multiple analogs (e.g., compounds 108, 109, 117 in and compound 15 in ). However, its hexahydrocinnolinyl substituent is distinct from common groups like pyridinyl, phenyl, or pyrazolyl found in analogs.

- Substituent Effects: The bicyclic hexahydrocinnolinyl group may enhance rigidity and influence solubility compared to monocyclic substituents (e.g., trifluoromethylpyridinyl in compound 108) .

Physicochemical and Analytical Data

Analytical Profiles:

- NMR/ESIMS: The target compound’s hexahydrocinnolinyl group would produce distinct NMR signals (e.g., deshielded protons due to electron-withdrawing oxo groups) compared to analogs like compound 108, which show characteristic trifluoromethylpyridinyl peaks .

Table 2: Analytical Data Comparison

Antimicrobial and Antibiofilm Potential:

- Highlights: 1H-pyrrole-2-carboxamide derivatives (e.g., compound 15) exhibit antimicrobial and antibiofilm activity, with BIC50 values as low as 0.01 µM against Candida albicans . The target compound’s hexahydrocinnolinyl group may enhance biofilm inhibition through improved target binding or stability.

- Contrast with : Compound 6 (4-chloro-N-(pyrimidinylmethyl)-1H-pyrrole-2-carboxamide) shows only 17% inhibition, underscoring the critical role of substituents in bioactivity .

Antiproliferative Activity:

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a pyrrole ring and a hexahydrocinnolin moiety. The molecular formula is with a molecular weight of 258.32 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) indicates that modifications to the pyrrole ring can enhance antimicrobial potency significantly .

Antitumor Activity

Pyrrole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain analogs exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For example:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens.

- Targeting Mycolic Acid Biosynthesis : Studies have shown that related compounds interfere with mycolic acid biosynthesis in Mtb, which is essential for the bacterial cell wall integrity .

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of pyrrole derivatives against Mtb. The results showed that compounds with bulky substituents significantly enhanced activity against drug-resistant strains compared to standard treatments like isoniazid. The minimum inhibitory concentration (MIC) values were notably low (less than 0.016 μg/mL), indicating potent activity .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation involving various cancer cell lines (e.g., breast and lung cancer), derivatives of N-(2-methyl-3-oxo...) were tested for cytotoxic effects. The results indicated that certain analogs caused significant cell death at concentrations lower than those affecting normal cells (IC50 > 64 μg/mL), suggesting a favorable therapeutic index .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide, and how is purity optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of pyrrole-2-carboxylic acid derivatives with functionalized cinnoline intermediates. Key steps include amide bond formation under coupling agents (e.g., EDC/HOBt) and cyclization under acidic or basic conditions. Purity is ensured via iterative HPLC analysis (≥97% purity threshold) using reverse-phase C18 columns and gradient elution with acetonitrile/water . Post-synthetic purification employs recrystallization or column chromatography, guided by TLC monitoring.

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400-600 MHz) in deuterated solvents (e.g., CD₃OD) resolve substituent positions and confirm hydrogenation states of the cinnoline core .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z [M+H]⁺) and fragmentation patterns .

- HPLC : Paired with UV detection (λ = 210-280 nm) to assess purity and identify co-eluting impurities .

Q. How are impurities identified and controlled during synthesis?

- Methodological Answer : Impurities arise from incomplete reactions (e.g., unreacted intermediates) or side products (e.g., oxidized cinnoline derivatives). They are tracked using reference standards (e.g., EP/BP pharmacopeial guidelines) via HPLC-MS. For example, pyridin-2-ol (m/z 95.05) or pyrrolidin-2-one derivatives are common impurities, mitigated by optimizing reaction times and stoichiometry .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps, dipole moments) and optimize geometries for target binding. Reaction path searches using software like GRRM or Gaussian identify low-energy transition states, guiding synthetic routes. ICReDD’s integrated computational-experimental framework reduces trial-and-error by prioritizing reactive intermediates .

Q. What experimental strategies resolve discrepancies between computational predictions and observed reactivity?

- Methodological Answer : Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent polarity) causing deviations. For example, a 2³ factorial design can optimize catalyst loading and reaction time while minimizing side reactions. Post-hoc analysis (ANOVA) isolates confounding factors, and computational models are recalibrated using experimental data to improve predictive accuracy .

Q. How are biological target interactions studied mechanistically?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka, kd) to receptors like kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding poses in solvated systems (e.g., CHARMM force fields) to validate docking predictions .

Q. What methodologies optimize reaction yields in multi-step syntheses?

- Methodological Answer : Reaction engineering using microfluidic systems enhances mixing and heat transfer for exothermic steps (e.g., cyclization). Catalytic systems (e.g., Pd/C for hydrogenation) are screened via high-throughput experimentation (HTE) with LC-MS monitoring. Yield optimization follows response surface methodology (RSM), balancing variables like pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.